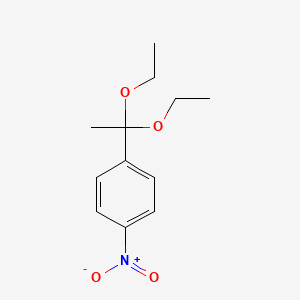
Benzene, 1-(1,1-diethoxyethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-diethoxyethyl) group and a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- typically involves the alkylation of benzene with 1,1-diethoxyethane in the presence of a strong acid catalyst. The reaction conditions often include:
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups can be hydrolyzed to form aldehydes or acids, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with methoxy groups instead of ethoxy groups.
Benzene, 1-(1,1-diethoxyethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzene, 1,4-bis(1,1-diethoxyethyl)-: Contains two 1,1-diethoxyethyl groups, leading to different chemical properties.
Uniqueness
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is unique due to the presence of both the 1-(1,1-diethoxyethyl) group and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
64600-23-3 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-(1,1-diethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
CJHIMGQJZJUXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


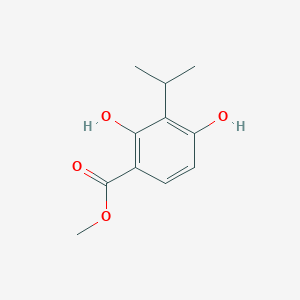


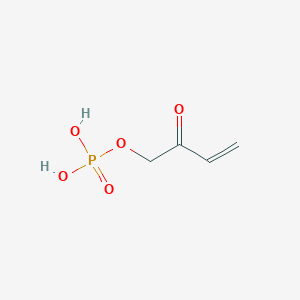
![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
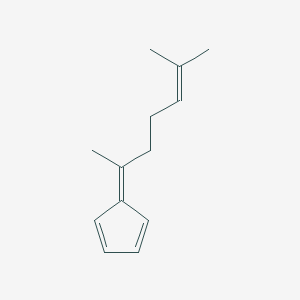
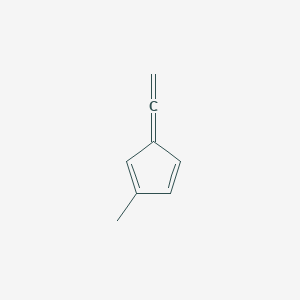
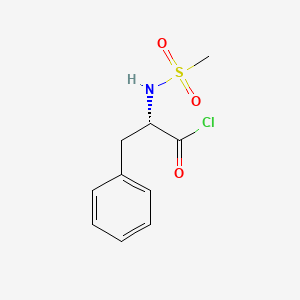
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
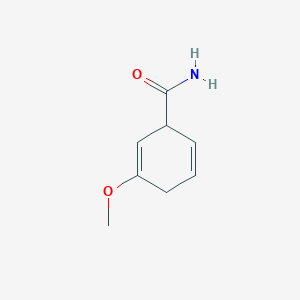
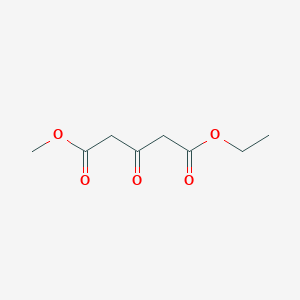
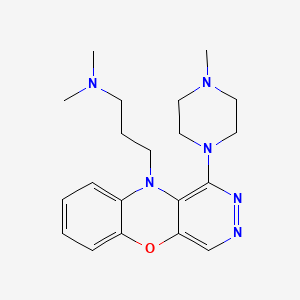

![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
